molecular formula C11H11FN2O B15069349 6-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one

6-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one

Cat. No.: B15069349
M. Wt: 206.22 g/mol
InChI Key: MILYDUVTTCCNHG-UHFFFAOYSA-N
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Description

6-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structural motif combining an indoline and a pyrrolidinone ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one typically involves a [3+2] cycloaddition reaction. One common method utilizes a Lewis base (such as PCy3) or a Brønsted base (such as K2CO3) to promote the cycloaddition of indoline derivatives with suitable dipolarophiles. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene .

Industrial Production Methods

While specific industrial production methods for 6-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Commonly involves the replacement of the fluorine atom with other substituents, which can significantly alter the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of fluorine-substituted analogs.

Scientific Research Applications

6-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. The exact molecular targets and pathways would depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one is unique due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and biological activity compared to its non-fluorinated analogs. This makes it a valuable compound for further research and development in various fields .

Properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

6-fluorospiro[1H-indole-3,3'-pyrrolidine]-2-one

InChI

InChI=1S/C11H11FN2O/c12-7-1-2-8-9(5-7)14-10(15)11(8)3-4-13-6-11/h1-2,5,13H,3-4,6H2,(H,14,15)

InChI Key

MILYDUVTTCCNHG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12C3=C(C=C(C=C3)F)NC2=O

Origin of Product

United States

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